molecular formula C9H6BrF3O2 B3232194 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 133486-71-2

2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B3232194
CAS No.: 133486-71-2
M. Wt: 283.04 g/mol
InChI Key: FHNAJANYYJCFOL-UHFFFAOYSA-N
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Description

2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the bromination of 2-[4-(trifluoromethyl)phenyl]acetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom by a bromine atom on the alpha carbon of the acetic acid moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as a building block in the development of new therapeutic agents, particularly those targeting metabolic and inflammatory pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong non-covalent interactions, including hydrogen bonding and van der Waals forces, with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 2-Chloro-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2-Iodo-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2-Bromo-2-[4-(fluoromethyl)phenyl]acetic acid

Comparison: 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other halogenated derivatives.

Properties

IUPAC Name

2-bromo-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7(8(14)15)5-1-3-6(4-2-5)9(11,12)13/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNAJANYYJCFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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